molecular formula C13H12BrNO3S B267702 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide

3-bromo-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B267702
M. Wt: 342.21 g/mol
InChI Key: NDRCSCKMWLCDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-methoxyphenyl)benzenesulfonamide, also known as BMS-599626, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has a molecular weight of 383.32 g/mol. This compound has gained attention due to its potential therapeutic applications in various diseases such as cancer and inflammation.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide involves the inhibition of several enzymes and proteins involved in cancer and inflammation pathways. The compound has been shown to inhibit the activity of Hsp90, a chaperone protein that is overexpressed in cancer cells. Hsp90 inhibition leads to the degradation of several client proteins, including oncogenic kinases, resulting in the inhibition of cancer cell growth and proliferation. Additionally, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of IKKβ, a protein kinase that is involved in the inflammatory response. IKKβ inhibition leads to the suppression of cytokine production, resulting in the inhibition of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide have been extensively studied. The compound has been shown to inhibit cancer cell growth and proliferation in various in vitro and in vivo models. Additionally, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been shown to inhibit the production of cytokines, resulting in the suppression of inflammation. The compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide is its potency and specificity. The compound has been shown to be highly potent and selective in inhibiting its target enzymes and proteins. Additionally, the synthesis method is simple and efficient, making it suitable for large-scale production. However, one of the limitations of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of the compound. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the compound could be used as a tool compound to study the mechanism of action of other drugs and compounds. Finally, the therapeutic potential of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide in other diseases such as neurodegenerative disorders and infectious diseases could be explored.
Conclusion:
In conclusion, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases such as cancer and inflammation. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The development of more potent and selective analogs of the compound and its use in combination with other drugs could enhance its therapeutic efficacy. Furthermore, the compound could be used as a tool compound to study the mechanism of action of other drugs and compounds.

Synthesis Methods

The synthesis of 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins involved in cancer and inflammation pathways. The compound has been used in various in vitro and in vivo studies to investigate its efficacy in treating diseases such as breast cancer, lung cancer, and rheumatoid arthritis. Furthermore, 3-bromo-N-(3-methoxyphenyl)benzenesulfonamide has been used as a tool compound to study the mechanism of action of other drugs and compounds.

properties

Product Name

3-bromo-N-(3-methoxyphenyl)benzenesulfonamide

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

3-bromo-N-(3-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3

InChI Key

NDRCSCKMWLCDTN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.